molecular formula C17H22N2O3 B2844917 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 896599-00-1

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2844917
CAS RN: 896599-00-1
M. Wt: 302.374
InChI Key: GNKVVVUDJXKLPD-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . It also contains an ethylpiperazine group, which is a common moiety in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-2-one core, with an ethylpiperazine group attached via a methylene bridge .

Scientific Research Applications

Metabolic Pathway Analysis

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one and its derivatives have been studied for their metabolic pathways. For instance, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), a related compound, undergoes a unique metabolism involving a two-step oxidation process catalyzed by flavin-containing monooxygenase (FMO) 5 (Lai, Farah, Moniz, & Wong, 2011).

Anticholinesterase Activity

Compounds similar to 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one have been synthesized and studied for their anticholinesterase activity. For instance, 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones demonstrated inhibitory activity against butyrylcholinesterase (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Antimicrobial Activity

Novel derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have shown significant antimicrobial activity. These compounds were synthesized and their structures characterized, demonstrating both antibacterial and antifungal activities (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Catalyst in Organic Synthesis

Some derivatives are used as catalysts in organic synthesis. For example, Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for synthesizing various 4H-pyran derivatives (Niknam, Borazjani, Rashidian, & Jamali, 2013).

Neuroprotective Properties

Some derivatives of 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, like Compound IMM‐H004, have shown neuroprotective properties, particularly in models of transient global ischemia (Zuo, Zhang, Han, & Chen, 2015).

Antioxidant Properties

The antioxidant properties of related 4-hydroxycoumarin derivatives have been investigated. These compounds showed significant activity in vitro, particularly against free radicals (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Growth Regulation in Plants

Certain 4-hydroxycoumarin derivatives have demonstrated growth-regulating activity in plants like soybeans, influencing biomass accumulation and nitrogenase activity (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).

Mechanism of Action

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-18-6-8-19(9-7-18)11-13-10-16(21)22-17-12(2)15(20)5-4-14(13)17/h4-5,10,20H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKVVVUDJXKLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one

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